N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine
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Overview
Description
N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine is a chemical compound that belongs to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine typically involves the reaction of 4-bromoaniline with a naphthopyran derivative under specific conditions. One common method includes the use of a condensation reaction where the 4-bromoaniline is reacted with a naphthopyran precursor in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of photochromic materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano(4,3-b)pyran-3-carbonitrile: Similar structure but different functional groups.
3-Methyl-2H-chromen-2-one: Shares the naphthopyran core but differs in substituents and overall structure.
Uniqueness
N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
72516-82-6 |
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Molecular Formula |
C19H14BrNO |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3H-benzo[f]chromen-3-amine |
InChI |
InChI=1S/C19H14BrNO/c20-14-6-8-15(9-7-14)21-19-12-10-17-16-4-2-1-3-13(16)5-11-18(17)22-19/h1-12,19,21H |
InChI Key |
CDQRLWUOYHFAKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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